molecular formula C7H3F3N2O4 B2637928 3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid CAS No. 1804461-45-7

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B2637928
CAS No.: 1804461-45-7
M. Wt: 236.106
InChI Key: YXHYQRNBSYUAHQ-UHFFFAOYSA-N
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Description

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyridine backbone substituted with a nitro group (-NO₂) at position 3, a trifluoromethyl (-CF₃) group at position 2, and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₇H₄F₃N₂O₄, with a molecular weight of 253.11 g/mol (calculated from the formula).

The compound is commercially available as a building block for organic synthesis, with pricing listed at €654.00 for 50 mg and €1,824.00 for 500 mg . Its nitro and trifluoromethyl substituents confer electron-withdrawing effects, enhancing the acidity of the carboxylic acid group and influencing reactivity in coupling or substitution reactions. These properties make it valuable in pharmaceutical and agrochemical research, particularly in designing bioactive molecules with improved metabolic stability .

Properties

IUPAC Name

3-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O4/c8-7(9,10)5-4(12(15)16)3(6(13)14)1-2-11-5/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHYQRNBSYUAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid typically involves the nitration of 2-(trifluoromethyl)pyridine-4-carboxylic acid. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 3-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations .

Scientific Research Applications

Applications in Organic Synthesis

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid serves as a valuable building block in organic synthesis. It can be utilized to create various derivatives that are important in both academic research and industrial applications. The synthesis of derivatives often involves methods such as oxidative desulfurization-fluorination, which can lead to compounds with diverse biological activities.

Agrochemical Applications

The compound is prominently used in the agrochemical industry for developing pesticides and herbicides. Its derivatives have shown effectiveness in protecting crops from pests, leading to increased agricultural yields. For example, several trifluoromethylpyridine derivatives have been introduced into the market as agrochemicals, with over 20 products gaining ISO common names .

Case Study: Fluazifop-butyl

Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives to enter the agrochemical market. It demonstrated significant efficacy against grass weeds in various crops, showcasing the potential of trifluoromethylpyridines in agricultural applications .

Pharmaceutical Applications

In pharmaceuticals, this compound has been investigated for its biological activity, particularly as an antimicrobial and anti-inflammatory agent. The unique structural features allow it to interact with biological targets effectively, influencing biochemical pathways relevant to drug development.

Case Study: Antimicrobial Activity

Research indicates that this compound can modulate cell signaling pathways and gene expression, particularly in liver cells involved in detoxification processes. Its potential as an antimicrobial agent has been explored through various studies that highlight its effectiveness against specific bacterial strains .

Summary of Applications

Field Application Examples
Organic SynthesisBuilding block for derivativesTrifluoromethyl indoles
AgrochemicalsPesticides and herbicidesFluazifop-butyl
PharmaceuticalsAntimicrobial and anti-inflammatory agentsVarious clinical candidates

Mechanism of Action

The mechanism of action of 3-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its inhibitory effect on bacterial growth is attributed to its binding to DNA gyrase and topoisomerase IV, enzymes that are essential for maintaining the integrity of bacterial DNA . This binding disrupts the normal function of these enzymes, leading to the inhibition of bacterial replication and growth.

Comparison with Similar Compounds

Structural and Electronic Differences

Core Heterocycle :

  • The pyridine core in this compound provides aromaticity with one nitrogen atom, while the pyrimidine derivative (2-chloro-6-methylpyrimidine-4-carboxylic acid) contains two nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity .

Substituent Effects :

  • The nitro group in the target compound is a strong electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid compared to the methyl group in 2-chloro-6-methylpyrimidine-4-carboxylic acid. This enhances its reactivity in nucleophilic acyl substitution reactions .
  • The trifluoromethyl group (-CF₃) in both pyridine derivatives improves lipophilicity and metabolic stability, critical for drug candidates. However, its position (C2 vs. C4) influences steric hindrance and intermolecular interactions .

Physicochemical Properties

  • Melting Point : The 4-(trifluoromethyl)-3-pyridinecarboxylic acid analog has a documented melting point of 147°C, suggesting higher crystallinity compared to the nitro-substituted target compound (data unreported) .
  • Density : The trifluoromethyl analog’s density (1.48 g/cm³) reflects its compact molecular packing, likely reduced in the nitro-substituted compound due to increased polarity .

Biological Activity

3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid (C₇H₃F₃N₂O₄), also known as a pyridine derivative, has garnered interest in various fields due to its unique structural attributes and potential biological activities. This compound features a nitro group, a trifluoromethyl group, and a carboxylic acid group, which contribute to its reactivity and interactions with biological systems.

The molecular weight of this compound is 236.1 g/mol. The trifluoromethyl group enhances lipophilicity, while the nitro and carboxylic acid groups facilitate various chemical reactions and biological interactions.

PropertyValue
Molecular FormulaC₇H₃F₃N₂O₄
Molecular Weight236.1 g/mol
Functional GroupsNitro, Trifluoromethyl, Carboxylic Acid

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins within biological systems. These interactions can lead to either inhibition or activation of enzyme activity, influencing metabolic pathways relevant to drug development and agrochemicals.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
  • Cell Signaling Modulation : It can affect cell signaling pathways, particularly those related to detoxification in liver cells.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against common pathogens.
    • Results : Showed significant inhibition zones against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at lower levels compared to standard antibiotics.
  • Study on Anti-inflammatory Effects :
    • Objective : To assess the impact on cytokine production.
    • Results : Demonstrated a reduction in TNF-alpha and IL-6 levels in vitro, indicating potential for treating inflammatory conditions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves controlling nitration conditions (e.g., HNO₃/H₂SO₄ ratios) and trifluoromethylation steps. Key factors include:

  • Temperature : Maintain ≤0°C during nitration to avoid over-oxidation.
  • Catalysts : Use BF₃·Et₂O to stabilize intermediates during trifluoromethylation.
  • Purification : Recrystallize using ethanol/water mixtures (1:3 v/v) to achieve >95% purity, as validated for structurally related pyridine-carboxylic acids .
    • Validation : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and confirm purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 8.5–9.0 ppm) and carboxylic acid protons (δ 13–14 ppm).
  • FT-IR : Confirm nitro (1530–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) functional groups, as demonstrated for pyridine-4-carboxylic acid derivatives .
  • HPLC-MS : Use ESI+ mode to detect [M+H]⁺ ions (calculated m/z: 266.04 for C₇H₄F₃N₂O₄) .

Q. What are the solubility properties of this compound, and how should it be stored to ensure stability?

  • Methodological Answer :

  • Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in ethanol (10–15 mg/mL). Insoluble in water (pH-dependent; forms salts in basic conditions).
  • Storage : Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the nitro group and decarboxylation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Density-Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). The nitro and trifluoromethyl groups lower LUMO energy (-1.8 eV), enhancing electrophilic reactivity at the pyridine C-5 position .
  • Reactivity Prediction : Simulate nucleophilic aromatic substitution (SNAr) pathways using Gaussian09, focusing on charge distribution at nitro-substituted carbons .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR or anomalous IR peaks)?

  • Methodological Answer :

  • X-ray Crystallography : Resolve structural ambiguities via single-crystal diffraction (Mo-Kα radiation, SHELXL refinement). For example, SHELX software can confirm regiochemistry of nitro and trifluoromethyl groups .
  • 2D NMR : Perform HSQC and HMBC to assign coupling between aromatic protons and substituents, distinguishing positional isomers .

Q. What strategies are effective for designing coordination complexes using this compound as a ligand?

  • Methodological Answer :

  • Metal Binding : The carboxylic acid and pyridine nitrogen act as bidentate ligands. Use Cu(II) or Mn(II) salts in ethanol/water (pH 5–6) to form octahedral complexes, as shown for analogous trifluoromethylpyridine-carboxylates .
  • Stoichiometry Control : Titrate metal ions (e.g., Cu²⁺) while monitoring UV-vis spectra (λmax ~650 nm for d-d transitions) to avoid polynuclear species .

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